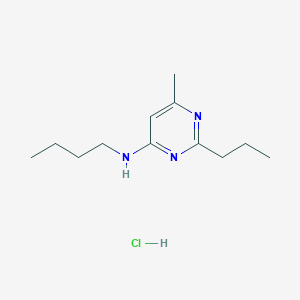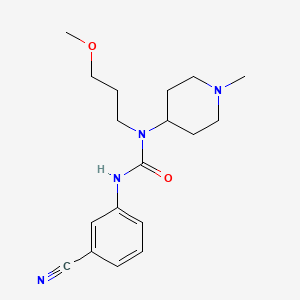
2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, commonly known as CP-544, is a chemical compound that belongs to the family of acrylonitrile derivatives. It is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which plays a crucial role in various physiological and pathological processes in the central nervous system (CNS). CP-544 has gained significant attention in the field of neuroscience due to its potential therapeutic applications in the treatment of various CNS disorders, including Alzheimer's disease, schizophrenia, and depression.
Mécanisme D'action
CP-544 acts as a competitive antagonist of the α7nAChR, which is a ligand-gated ion channel that is widely distributed in the 2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile. The α7nAChR is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. CP-544 binding to the α7nAChR inhibits the influx of calcium ions, which is essential for the activation of downstream signaling pathways that are involved in the modulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
CP-544 has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotransmitters, including acetylcholine, dopamine, and noradrenaline, which are implicated in the modulation of cognitive function, mood, and behavior. CP-544 has also been shown to improve synaptic plasticity and reduce neuroinflammation, which are implicated in the pathogenesis of various this compound disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CP-544 has several advantages for lab experiments, including its high potency and selectivity for the α7nAChR, which allows for the precise modulation of neuronal activity. However, CP-544 has several limitations, including its poor solubility in water, which can limit its bioavailability and require the use of organic solvents for administration.
Orientations Futures
CP-544 has significant potential for the development of novel therapeutics for various 2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile disorders. Future research should focus on the optimization of CP-544's pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Moreover, the development of novel drug delivery systems, such as nanoparticles and liposomes, could enhance the bioavailability and targeted delivery of CP-544 to the this compound. Additionally, the identification of novel targets and pathways that are modulated by CP-544 could lead to the development of new therapeutic strategies for the treatment of this compound disorders.
Méthodes De Synthèse
CP-544 can be synthesized using various methods, including the Knoevenagel condensation reaction between 4-chlorobenzaldehyde and 1-methyl-2-pyrrolecarboxaldehyde, followed by the reaction with cyanoacetic acid in the presence of a base catalyst. The purity of the synthesized compound can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
CP-544 has been extensively studied for its potential therapeutic applications in various 2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. CP-544 has also been shown to have antidepressant effects in animal models of depression. Moreover, CP-544 has been suggested to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of various this compound disorders.
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-17-8-2-3-14(17)9-12(10-16)11-4-6-13(15)7-5-11/h2-9H,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAINTMPOKDOZDV-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5359388.png)
![7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5359413.png)

![1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5359425.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine](/img/structure/B5359427.png)
![2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)
![3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5359439.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)indane-1-carboxamide](/img/structure/B5359443.png)
![3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5359449.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5359470.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5359475.png)
![3-methoxy-4-[3-(4-methoxy-1,2,5-oxadiazol-3-yl)-1-propyl-2-triazen-1-yl]-1,2,5-oxadiazole](/img/structure/B5359491.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5359499.png)
